

Desmethoxyyangonin: A Comprehensive Pharmacological Profile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Desmethoxyyangonin

Cat. No.: B600312

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Desmethoxyyangonin (DMY) is one of the six major kavalactones, a class of psychoactive compounds found in the kava plant (*Piper methysticum*). Traditionally consumed as a beverage in the Pacific Islands for its anxiolytic and sedative effects, kava and its constituents have garnered significant scientific interest for their therapeutic potential. **Desmethoxyyangonin**, in particular, exhibits a distinct pharmacological profile that differentiates it from other kavalactones. This technical guide provides a comprehensive overview of the core pharmacological properties of **desmethoxyyangonin**, focusing on its enzymatic and receptor interactions, in vivo effects, and the underlying molecular mechanisms. The information is presented to support further research and drug development efforts centered on this unique natural compound.

Enzyme and Receptor Interactions

Desmethoxyyangonin's primary mechanism of action involves the modulation of key enzymes involved in neurotransmitter metabolism. It also interacts with various metabolic enzymes, which has implications for drug-drug interactions.

Monoamine Oxidase (MAO) Inhibition

Desmethoxyyangonin is a potent and selective reversible inhibitor of monoamine oxidase B (MAO-B).[1][2][3] MAO-B is a key enzyme in the degradation of dopamine, and its inhibition can lead to increased dopaminergic neurotransmission in the brain.[1] This action is believed to contribute to the attention-promoting effects associated with kava.[1][4] The inhibition of MAO-B by **desmethoxyyangonin** is competitive.[5]

Table 1: Monoamine Oxidase Inhibition by **Desmethoxyyangonin**

Enzyme	Inhibition Parameter	Value (μM)	Reference(s)
MAO-A	IC50	1.850	[3]
Ki	0.922	[3]	
MAO-B	IC50	0.123	[2][3]
Ki	0.031	[3]	
Ki	0.28	[5]	

Carboxylesterase 1 (CES1) Inhibition

Desmethoxyyangonin acts as a reversible, competitive inhibitor of carboxylesterase 1 (CES1), an important enzyme in the metabolism of many ester-containing drugs.[6][7]

Table 2: Carboxylesterase 1 Inhibition by **Desmethoxyyangonin**

Enzyme	Inhibition Parameter	Value (μM)	Inhibition Type	Reference(s)
CES1	Ki	25.2	Competitive	[6][7]

Cytochrome P450 (CYP) Enzyme Interactions

Desmethoxyyangonin interacts with several cytochrome P450 enzymes, primarily as an inhibitor and an inducer. These interactions are critical for assessing the potential for drug-drug interactions. **Desmethoxyyangonin** is a potent inhibitor of CYP1A2 and also inhibits CYP2C9 and CYP3A4.[8][9] Furthermore, it is a marked inducer of CYP3A23.[1][10]

Table 3: Cytochrome P450 Inhibition by **Desmethoxyyangonin**

Enzyme	Inhibition Parameter	Value (µM)	Notes	Reference(s)
CYP1A2	-	-	Potent inhibitor	[8]
CYP2C9	Ki	5 - 10	-	[11]
CYP2C19	Ki	5 - 10	-	[11]
CYP3A4	-	-	Significant inhibition	[9]

Table 4: Cytochrome P450 Induction by **Desmethoxyyangonin**

Enzyme	Effect	Notes	Reference(s)
CYP3A23	Marked Induction	Approximately 7-fold increase in expression.[10]	[1][10]

GABA-A Receptor Modulation

Unlike several other major kavalactones, **desmethoxyyangonin** does not appear to act as a positive allosteric modulator of GABA-A receptors.[1][12][13] This lack of activity at the GABA-A receptor distinguishes its pharmacological profile and suggests that its anxiolytic effects, if any, are mediated through different mechanisms.

In Vivo Pharmacological Effects

Preclinical studies in animal models have demonstrated a range of in vivo activities for **desmethoxyyangonin**, including anti-inflammatory, hepatoprotective, and potential central nervous system effects.

Anti-inflammatory and Hepatoprotective Effects

Desmethoxyyangonin has shown potent anti-inflammatory and hepatoprotective properties. In a mouse model of endotoxin-induced fulminant hepatitis (LPS/D-GalN model), pretreatment

with **desmethoxyyangonin** significantly reduced liver damage, as evidenced by decreased levels of serum aminotransferases (AST and ALT), and improved survival rates.[2] It also inhibited the infiltration of inflammatory cells into the liver.[2] In vitro, **desmethoxyyangonin** inhibits the activity of pro-inflammatory mediators in LPS-stimulated macrophages.[2]

Central Nervous System (CNS) Effects

The inhibition of MAO-B by **desmethoxyyangonin** is likely to increase dopamine levels in the nucleus accumbens, which may contribute to the attention-promoting effects of kava.[1][4] While direct evidence for anxiolytic effects of isolated **desmethoxyyangonin** is limited, its modulation of the dopaminergic system suggests a potential role in regulating mood and anxiety. One study in a chick social separation-stress paradigm did not find a significant anxiolytic effect for **desmethoxyyangonin** at the tested dose.[14]

Skeletal Muscle Relaxation

Desmethoxyyangonin has been reported to induce skeletal muscle relaxation in rats.[2]

Pharmacokinetics

Desmethoxyyangonin is known to cross the blood-brain barrier.[8] Studies on the pharmacokinetics of kavalactones in mice have shown that yangonin and **desmethoxyyangonin** are poorly absorbed from the gastrointestinal tract and are rapidly eliminated.[15] In a study with two human subjects, plasma concentrations of **desmethoxyyangonin** were found to be in the low ng/mL range after kava administration.[16]

Experimental Protocols

Monoamine Oxidase (MAO) Inhibition Assay

- Enzyme Source: Recombinant human MAO-A and MAO-B.
- Substrate: Kynuramine.
- Incubation: The reaction is carried out in a phosphate buffer (pH 7.4) containing the enzyme, substrate, and varying concentrations of **desmethoxyyangonin**.

- Detection: The formation of the fluorescent product, 4-hydroxyquinoline, is monitored spectrophotometrically.
- Analysis: IC50 values are determined from concentration-response curves. To determine the mechanism of inhibition (e.g., competitive), kinetic analysis is performed by measuring reaction velocities at different substrate and inhibitor concentrations, followed by Lineweaver-Burk plot analysis. Reversibility is assessed by dialysis of the enzyme-inhibitor complex.[3][5]

Carboxylesterase 1 (CES1) Inhibition Assay

- Enzyme Source: Human liver S9 fractions.
- Substrate: O-succinyl-fluorescein methyl ester (OSFME) or another suitable CES1 substrate.
- Incubation: The enzyme, substrate, and various concentrations of **desmethoxyyangonin** are incubated in a suitable buffer.
- Detection: The formation of the fluorescent product is measured.
- Analysis: Ki values and the type of inhibition are determined by fitting the data to Michaelis-Menten kinetic models.[6][7]

LPS/D-GalN-Induced Fulminant Hepatitis in Mice

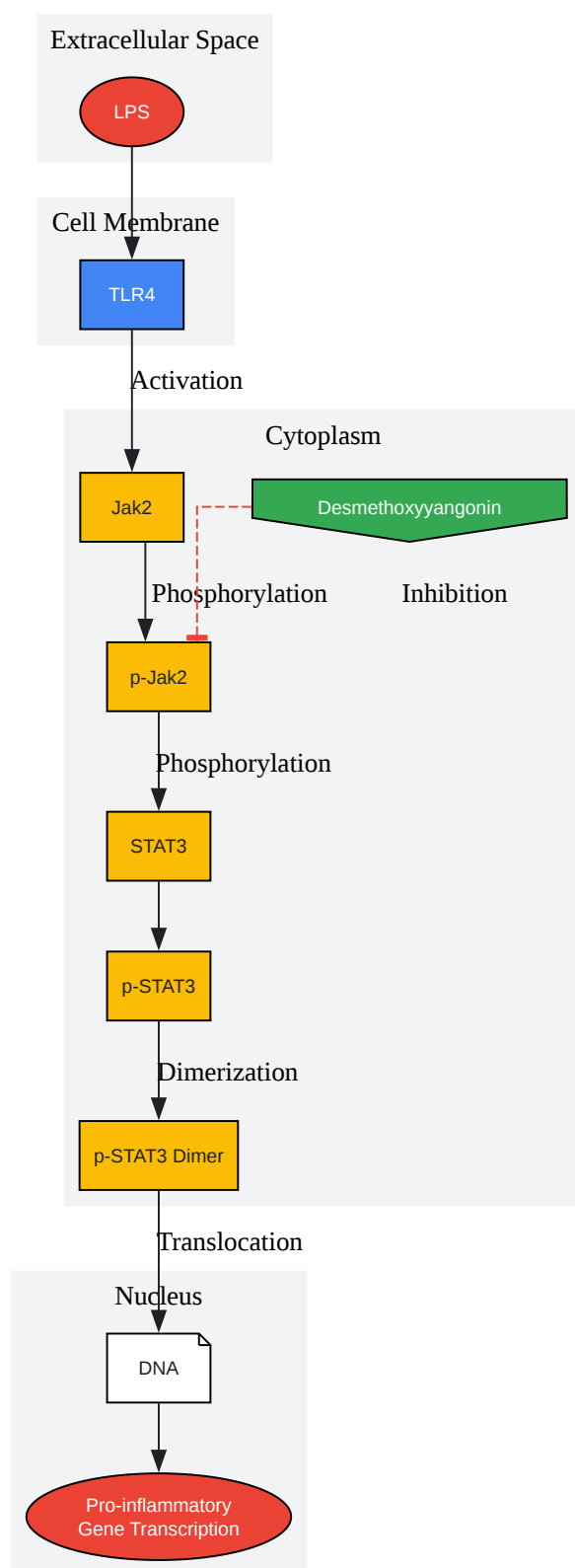
- Animal Model: Male ICR mice.
- Induction of Hepatitis: Mice are intraperitoneally (i.p.) injected with a combination of lipopolysaccharide (LPS) and D-galactosamine (D-GalN).
- Treatment: **Desmethoxyyangonin** is administered i.p. for a set number of days prior to the LPS/D-GalN challenge.
- Outcome Measures:
 - Survival rate is monitored over a defined period.
 - Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured to assess liver damage.

- Liver tissue is collected for histological analysis (e.g., H&E staining) to evaluate inflammatory cell infiltration and necrosis.[\[2\]](#)

Signaling Pathways and Experimental Workflows

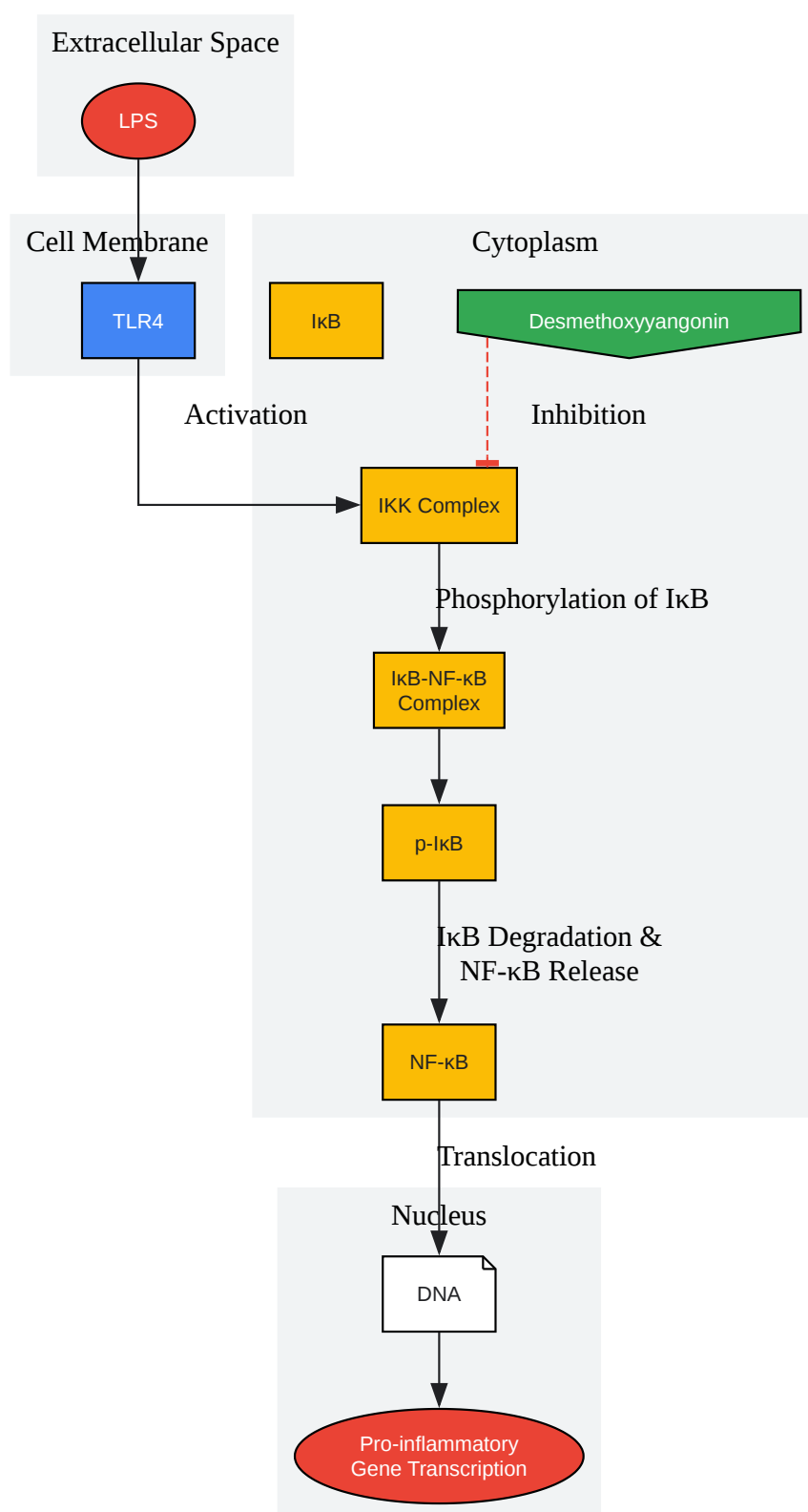
Signaling Pathways

The anti-inflammatory effects of **desmethoxyyangonin** are mediated through the inhibition of the Jak2/STAT3 and IKK/NF- κ B signaling pathways.[\[2\]](#)



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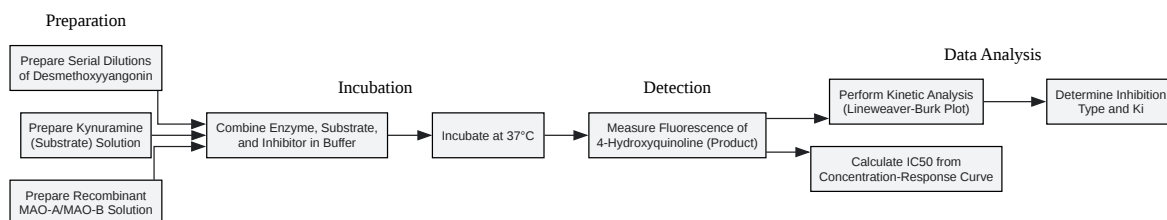
Jak2/STAT3 Signaling Pathway Inhibition by **Desmethoxyyangonin**

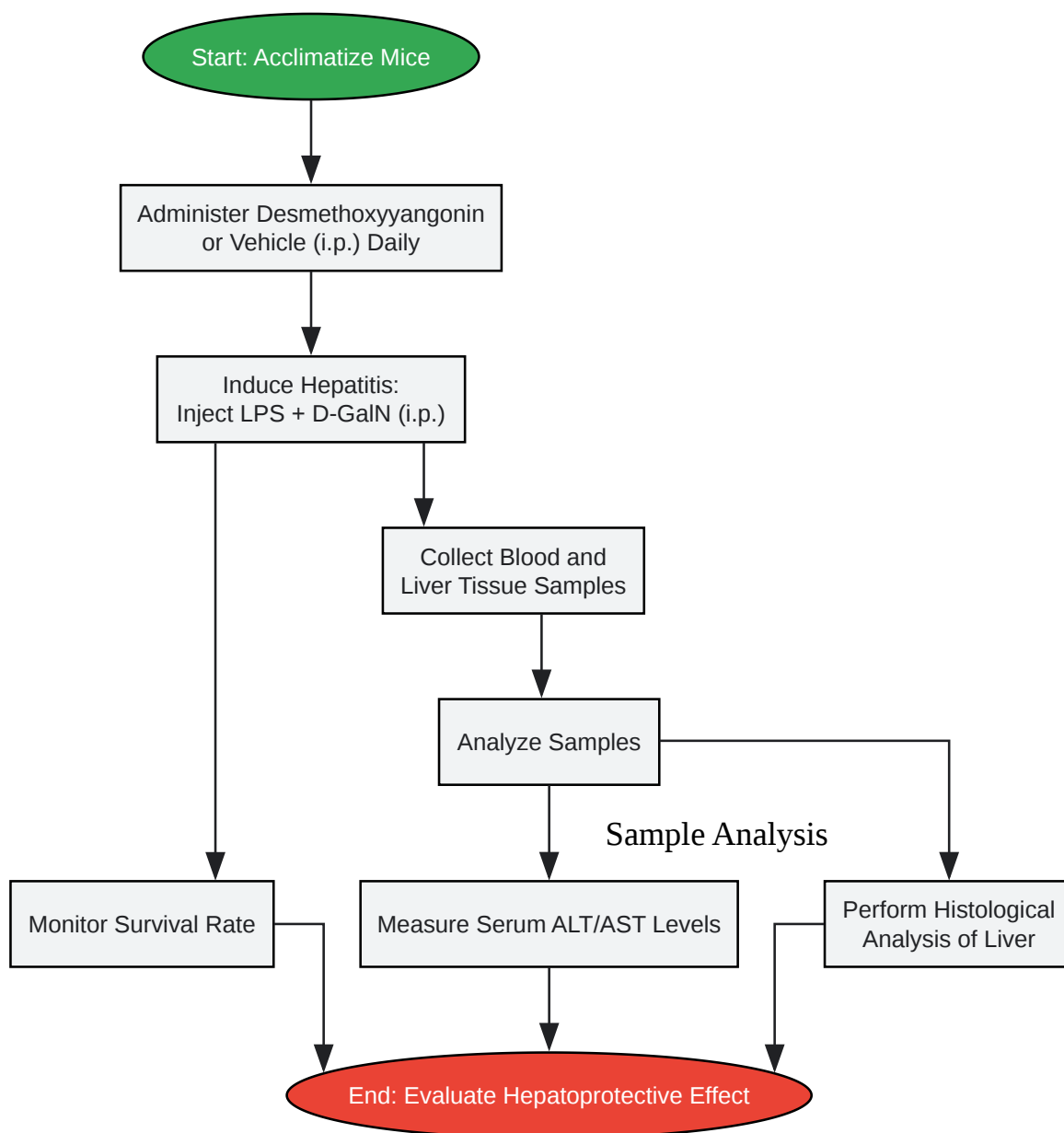


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IKK/NF-κB Signaling Pathway Inhibition by **Desmethoxyyangonin**

Experimental Workflows





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- To cite this document: BenchChem. [Desmethoxyyangonin: A Comprehensive Pharmacological Profile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b600312#desmethoxyyangonin-pharmacological-profile>]

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